molecular formula C17H19ClN4O2 B2467944 3-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide CAS No. 1797292-27-3

3-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide

Cat. No.: B2467944
CAS No.: 1797292-27-3
M. Wt: 346.82
InChI Key: CEYRTZCZHNVYFZ-UHFFFAOYSA-N
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Description

3-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a chloro group and a morpholinopyrimidine moiety, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzoyl chloride with 4-methyl-6-morpholinopyrimidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding carboxylic acid.

Scientific Research Applications

3-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide
  • 3-bromo-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide
  • 3-chloro-N-((4-ethyl-6-morpholinopyrimidin-2-yl)methyl)benzamide

Uniqueness

3-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

3-chloro-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-12-9-16(22-5-7-24-8-6-22)21-15(20-12)11-19-17(23)13-3-2-4-14(18)10-13/h2-4,9-10H,5-8,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYRTZCZHNVYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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